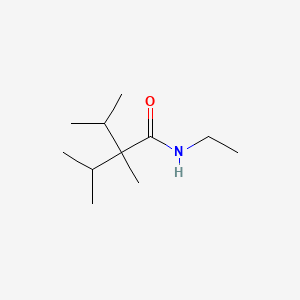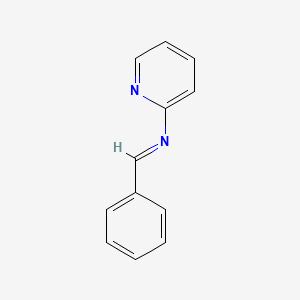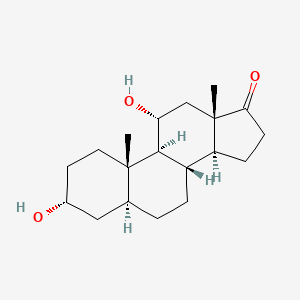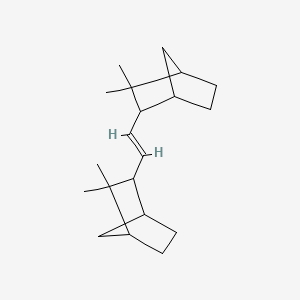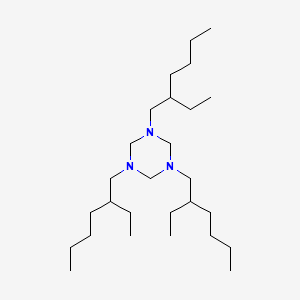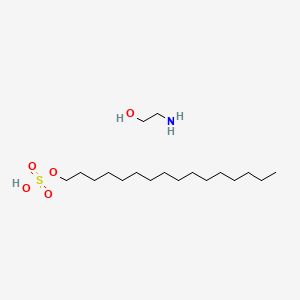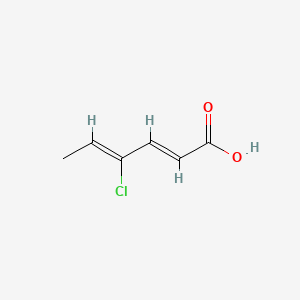
p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate: is a chemical compound with the molecular formula C13H12N2O6S and a molecular weight of 324.30918 g/mol . This compound is known for its unique structure, which includes a nitrophenyl group, an amino group, and a methoxybenzenesulphonate group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate typically involves the nitration of phenyl 3-amino-4-methoxybenzenesulphonate. This process requires careful control of reaction conditions, including temperature, pH, and the use of specific nitrating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and sulfonate derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various nitro, amino, and sulfonate derivatives, which have distinct chemical and physical properties .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules .
Biology: In biological research, this compound is used in enzyme assays and as a substrate for studying enzyme kinetics and mechanisms .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The amino and methoxybenzenesulphonate groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- p-Nitrophenyl 3-amino-4-methylbenzenesulphonate
- p-Nitrophenyl 3-amino-4-ethoxybenzenesulphonate
- p-Nitrophenyl 3-amino-4-chlorobenzenesulphonate
Comparison: Compared to these similar compounds, p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, in particular, can influence the compound’s solubility, stability, and interaction with biological targets .
Propiedades
Número CAS |
94232-04-9 |
|---|---|
Fórmula molecular |
C13H12N2O6S |
Peso molecular |
324.31 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 3-amino-4-methoxybenzenesulfonate |
InChI |
InChI=1S/C13H12N2O6S/c1-20-13-7-6-11(8-12(13)14)22(18,19)21-10-4-2-9(3-5-10)15(16)17/h2-8H,14H2,1H3 |
Clave InChI |
MKBHZWMFTFVMOV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


